molecular formula C34H54ClN5O9S B8249171 (2S,4R)-1-((S)-20-amino-2-(tert-butyl)-4-oxo-6,9,12,15,18-pentaoxa-3-azaicosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

(2S,4R)-1-((S)-20-amino-2-(tert-butyl)-4-oxo-6,9,12,15,18-pentaoxa-3-azaicosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8249171
M. Wt: 744.3 g/mol
InChI Key: FJDKQBVZPSNEBT-LJGPDLSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4R)-1-((S)-20-amino-2-(tert-butyl)-4-oxo-6,9,12,15,18-pentaoxa-3-azaicosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic small molecule characterized by:

  • A (2S,4R)-pyrrolidine-2-carboxamide backbone with a hydroxyl group at position 3.
  • A 4-methylthiazol-5-yl benzyl substituent, which may confer specificity for biological targets.
  • A polyethylene glycol (PEG)-like pentaoxa chain (6,9,12,15,18-pentaoxa) linked to a tert-butyl and amino group, enhancing solubility and pharmacokinetic properties.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H53N5O9S.ClH/c1-24-30(49-23-37-24)26-7-5-25(6-8-26)20-36-32(42)28-19-27(40)21-39(28)33(43)31(34(2,3)4)38-29(41)22-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-35;/h5-8,23,27-28,31,40H,9-22,35H2,1-4H3,(H,36,42)(H,38,41);1H/t27-,28+,31-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDKQBVZPSNEBT-LJGPDLSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54ClN5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4R)-1-((S)-20-amino-2-(tert-butyl)-4-oxo-6,9,12,15,18-pentaoxa-3-azaicosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (CAS: 2377275-22-2) is a complex synthetic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-function relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H54ClN5O9SC_{34}H_{54}ClN_{5}O_{9}S, with a molecular weight of approximately 744.3 g/mol. The IUPAC name highlights its intricate structure, which includes multiple functional groups contributing to its biological activity.

PropertyValue
Molecular FormulaC34H54ClN5O9S
Molecular Weight744.3 g/mol
CAS Number2377275-22-2
Purity95%

The compound has been shown to interact with specific cellular pathways. Notably, it exhibits a mechanism involving the degradation of WDR5 (WD repeat-containing protein 5), which is crucial in various cancer cell lines. The compound induces proteasomal degradation of WDR5, leading to reduced cell proliferation in pancreatic ductal adenocarcinoma (PDAC) cells. This was demonstrated in studies where the compound significantly decreased WDR5 protein levels in treated cells compared to controls .

Antiproliferative Effects

Research indicates that the compound possesses notable antiproliferative properties across various cancer cell lines. For instance:

  • In vitro studies showed that the compound inhibited growth in PDAC cell lines (MIA PaCa-2, BxPC-3) with GI50 values ranging from 4.0 to 32 μM .

Pharmacokinetics

The pharmacokinetic profile of the compound was evaluated in vivo using mouse models. Following intraperitoneal administration at a dose of 75 mg/kg:

  • The maximum plasma concentration (CmaxC_{max}) reached approximately 5 μM at 0.5 hours post-treatment.
  • Sustained plasma concentrations were observed for up to 12 hours, suggesting good bioavailability and systemic exposure .

Case Studies

  • Study on PDAC Cells : A detailed investigation into the effects of the compound on PDAC cells revealed that it effectively induced WDR5 degradation within hours of treatment. The study utilized mass spectrometry to confirm selective degradation without affecting other proteins such as IKZF1 .
  • Global Proteomic Analysis : A quantitative proteomic study identified WDR5 as a primary target of the compound's action. Out of over 4000 quantified proteins, only WDR5 showed significant reduction in abundance after treatment with the compound .

Comparison with Similar Compounds

Structural Analogs from Patent Literature

Several analogs with modifications to the acyl group or substituents have been reported in patent applications (). Key examples include:

Table 1: Structural and Functional Comparison
Compound Name (Source) Key Structural Differences Molecular Weight (g/mol) Potential Applications
Target Compound 20-amino, pentaoxa chain, 4-methylthiazol-5-yl benzyl Not explicitly provided Drug delivery, biologics conjugation (inferred)
Example 30 () Benzamido group replaces amino-pentaoxa chain Not provided Therapeutic agent (exact target unspecified)
Example 187 () Methyloxazol-4-yl substituent Not provided Kinase inhibition (hypothesized)
PTC1610 () 14-azido, trioxa chain 645.77 Click chemistry for bioconjugation

Key Observations :

  • Chain Length and Functional Groups: The target compound’s pentaoxa chain (vs. trioxa in PTC1610) may improve aqueous solubility, while the 20-amino group distinguishes it from azido-containing analogs like PTC1610, which are tailored for click chemistry .
  • Substituent Variability : Replacement of the 4-methylthiazol-5-yl group with benzamido (Example 30) or methyloxazol (Example 187) alters target specificity. Thiazole derivatives are often associated with kinase or protease inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.